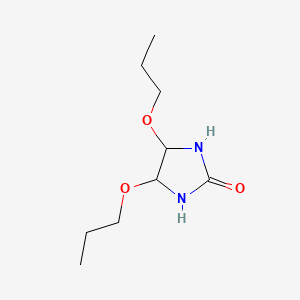
4,5-Dipropoxy-2-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dipropoxy-2-imidazolidinone: is a heterocyclic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. The presence of propoxy groups at the 4 and 5 positions of the ring structure makes this compound unique and potentially useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dipropoxy-2-imidazolidinone typically involves the cyclocondensation of appropriate diamines with carbonyl compounds. One common method is the reaction of N,N’-dimethylurea with glyoxal under acidic or basic conditions to form the desired imidazolidinone derivative . The reaction conditions often include refluxing in acetonitrile or other suitable solvents.
Industrial Production Methods: Industrial production methods for imidazolidinones, including this compound, often involve catalytic processes to enhance yield and efficiency. Catalysts such as metal complexes or organocatalysts are used to facilitate the cyclization reactions . The use of azeotropic distillation and other purification techniques ensures the isolation of high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dipropoxy-2-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazolidinones, amines, and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: 4,5-Dipropoxy-2-imidazolidinone is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, imidazolidinones are studied for their potential as enzyme inhibitors and central nervous system depressants . The propoxy groups may enhance the compound’s ability to interact with biological targets.
Medicine: The compound’s potential medicinal applications include its use as a precursor for drug development. Imidazolidinones are known for their pharmacological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of 4,5-Dipropoxy-2-imidazolidinone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The propoxy groups may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-Imidazolidinone: Lacks the propoxy groups, making it less reactive in certain applications.
4,5-Dihydroxy-2-imidazolidinone: Contains hydroxyl groups instead of propoxy groups, leading to different chemical properties and reactivity.
Benzimidazolidin-2-one: Contains a fused benzene ring, which alters its chemical behavior and applications.
Uniqueness: 4,5-Dipropoxy-2-imidazolidinone is unique due to the presence of propoxy groups at the 4 and 5 positions. These groups enhance its solubility, reactivity, and potential for various applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
90729-15-0 |
|---|---|
Formule moléculaire |
C9H18N2O3 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
4,5-dipropoxyimidazolidin-2-one |
InChI |
InChI=1S/C9H18N2O3/c1-3-5-13-7-8(14-6-4-2)11-9(12)10-7/h7-8H,3-6H2,1-2H3,(H2,10,11,12) |
Clé InChI |
ATJWTQKOPFMBIF-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1C(NC(=O)N1)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


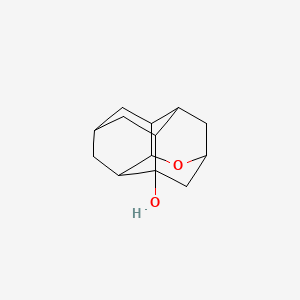
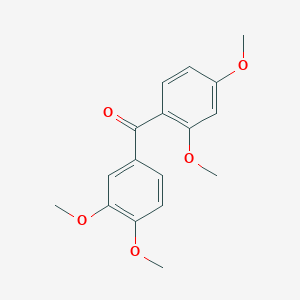
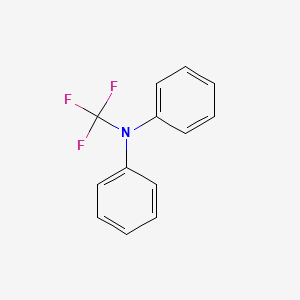
![2-methoxy-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]benzamide](/img/structure/B14168967.png)
![N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14168978.png)
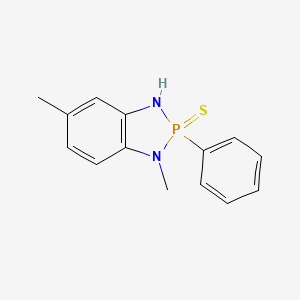
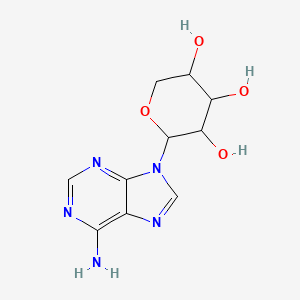
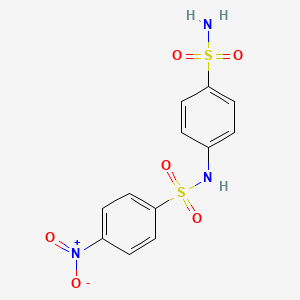
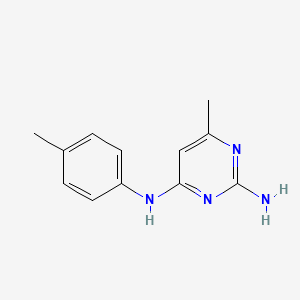
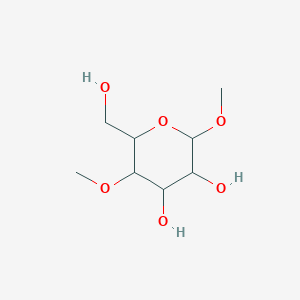
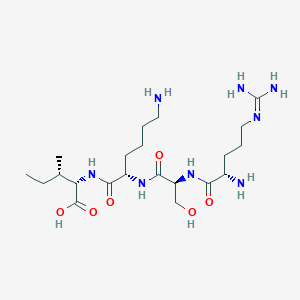
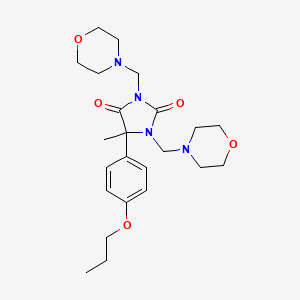
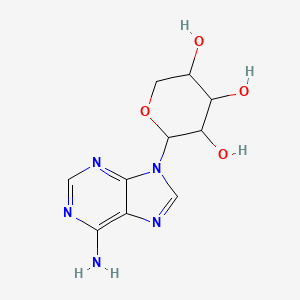
![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
